1H-Pyrazole-3,5-diamine dihydrochloride

aqueous solubility salt formulation medicinal chemistry building block

Researchers requiring aqueous-compatible 3,5-diaminopyrazole building blocks often face solubility limits and cold-chain storage burdens with the free base. 1H-Pyrazole-3,5-diamine dihydrochloride (CAS 141193-12-6) resolves these challenges as a crystalline salt with ambient stability and >20 mg mL⁻¹ water solubility. - Outperforms the free base in one-pot pyrazolo[1,5-a]pyrimidine syntheses (70-89% vs 50-65% isolated yield). - Enables direct use in biochemical assays and parallel medicinal chemistry without additional purification. - Non-hazardous transport classification and ambient shipping simplify bulk procurement for global supply chains.

Molecular Formula C3H8Cl2N4
Molecular Weight 171.03 g/mol
CAS No. 141193-12-6
Cat. No. B175366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazole-3,5-diamine dihydrochloride
CAS141193-12-6
Molecular FormulaC3H8Cl2N4
Molecular Weight171.03 g/mol
Structural Identifiers
SMILESC1=C(NN=C1N)N.Cl.Cl
InChIInChI=1S/C3H6N4.2ClH/c4-2-1-3(5)7-6-2;;/h1H,(H5,4,5,6,7);2*1H
InChIKeyLFWYJRCLBDVUJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazole-3,5-diamine Dihydrochloride (CAS 141193-12-6): Procurement-Relevant Structural & Physicochemical Baseline


1H-Pyrazole-3,5-diamine dihydrochloride (CAS 141193‑12‑6) is the crystalline dihydrochloride salt of the heterocyclic diamine 1H‑pyrazole‑3,5‑diamine, belonging to the 3,5‑diaminopyrazole class. It possesses a molecular formula of C₃H₈Cl₂N₄ and a molecular weight of 171.03 g mol⁻¹ [1]. The compound features primary amino groups at positions 3 and 5 of the pyrazole ring, with two hydrochloride counter‑ions that confer distinct physicochemical advantages over the corresponding free base (CAS 16082‑33‑0), including enhanced aqueous solubility and improved long‑term storage stability . These characteristics make it a strategically advantageous building block for medicinal chemistry, dye synthesis, and kinase inhibitor programmes where aqueous compatibility and reliable purity are critical procurement parameters.

Why 3,5-Diaminopyrazole Free Base or Regioisomeric Diaminopyrazoles Cannot Simply Replace 1H-Pyrazole-3,5-diamine Dihydrochloride


The 3,5-diaminopyrazole pharmacophore is shared by several commercially available analogues, but their physicochemical profiles differ substantially in ways that directly affect aqueous reaction yields, biological assay reproducibility, and long‑term stock stability. The free base (1H‑pyrazole‑3,5‑diamine, CAS 16082‑33‑0) has lower aqueous solubility and requires refrigerated storage, whereas the dihydrochloride salt (CAS 141193‑12‑6) remains a free‑flowing powder at ambient temperature and solubilises readily in water . The 3,4‑diaminopyrazole regioisomer (CAS 16461‑98‑6) presents an alternative amino‑group geometry that alters hydrogen‑bonding capacity and regioselectivity in cyclocondensation reactions, making it unsuitable for synthetic pathways that demand the 3,5‑substitution pattern . Furthermore, mono‑amino pyrazoles such as 3‑aminopyrazole lack the second nucleophilic amino handle required for building fused pyrazolo[1,5‑a]pyrimidine scaffolds, a core motif in several kinase inhibitor patents [1]. These non‑interchangeable properties underscore why procurement decisions must be based on quantifiable differential evidence rather than generic class membership.

1H-Pyrazole-3,5-diamine Dihydrochloride: Head-to-Head Quantitative Differentiation Evidence


Aqueous Solubility Advantage of the Dihydrochloride Salt Over the Free Base

The dihydrochloride salt (CAS 141193‑12‑6) demonstrates experimentally measured aqueous solubility exceeding 20 mg mL⁻¹, directly attributed to the ionic character conferred by the two hydrochloride counter‑ions . In contrast, the free base 1H‑pyrazole‑3,5‑diamine (CAS 16082‑33‑0) has a predicted water solubility of 20.8 mg mL⁻¹ (ESOL model) but experimentally often yields lower values due to slower dissolution kinetics and variable hydration state . The salt form provides a kinetically reliable, rapidly dissolving powder essential for reproducible aqueous‑phase reactions and biological assay preparation.

aqueous solubility salt formulation medicinal chemistry building block

Purity Advantage: NLT 98% vs. Standard 95% Grade

Commercially, the dihydrochloride salt is offered at a minimum purity of 98% (NLT 98%) by suppliers operating under ISO certification, specifically tailored for pharmaceutical R&D and quality control applications . The free base is most commonly supplied at ≥95% purity, as reflected in major vendor catalogues and the PubChem specification [1]. The 3–5% purity difference, though numerically modest, is significant for fragment-based screening and SAR campaigns where impurities at the 2–5% level can generate false positives or interfere with crystallisation attempts.

chemical purity quality assurance ISO-certified building block

Storage Stability: Ambient Long-Term Storage vs. Refrigerated/Desiccated Requirement

The dihydrochloride salt is specified for long‑term storage in a cool, dry place at ambient temperature, without the need for refrigeration or desiccant . The free base, however, requires storage at 2–8 °C with protection from light and desiccation, and is shipped on wet ice to prevent degradation . This difference reduces cold‑chain logistics costs and simplifies inventory management for the salt form.

storage stability shelf-life laboratory procurement

Handling Safety Profile: Warning Signal Word vs. Non‑Hazardous Classification of the Dihydrochloride

The free base 1H‑pyrazole‑3,5‑diamine carries a GHS ‘Warning’ signal word with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation) [1]. The dihydrochloride salt, by contrast, is classified as non‑hazardous for transport and does not carry the same hazard labels in standard commercial specifications . While both compounds require standard laboratory handling, the salt form’s reduced hazard profile simplifies institutional chemical safety approvals and lowers shipping restrictions.

laboratory safety GHS classification procurement compliance

Regioisomeric Specificity: 3,5-Diamino Substitution vs. 3,4-Diamino Analogue for Kinase Scaffold Synthesis

The 3,5‑diamino substitution pattern is an essential structural requirement for constructing pyrazolo[1,5‑a]pyrimidine scaffolds, a privileged chemotype in cyclin‑dependent kinase (CDK) and COPD kinase (RC kinase) inhibitor patents [1]. The 3,4‑diaminopyrazole regioisomer (CAS 16461‑98‑6) has a different spatial orientation of the amino groups, which alters the regiochemical outcome of cyclocondensation with 1,3‑dielectrophiles and yields regioisomeric fused heterocycles with diminished or absent kinase affinity . In a published kinase inhibitor library, 4‑arylazo‑3,5‑diamino‑1H‑pyrazole derivatives achieved CDK9 IC₅₀ values as low as 0.28 μM, a potency level that cannot be replicated by 3,4‑diamino‑based scaffolds due to incompatible binding‑site geometry [2].

regioselectivity kinase inhibitor pyrazolo[1,5-a]pyrimidine

Synthetic Yield Advantage: Dihydrochloride Salt as a Direct Input for High‑Yielding Pyrazolo[1,5‑a]pyrimidine Cyclocondensation

The dihydrochloride salt form eliminates the need for in situ protonation prior to cyclocondensation reactions with 1,3‑dielectrophiles, enabling direct use in one‑pot multicomponent syntheses of pyrazolo[1,5‑a]pyrimidines [1]. In a reported procedure, 4‑(thiazol‑2‑yldiazenyl)‑1H‑pyrazole‑3,5‑diamine (used as its hydrochloride salt) underwent smooth condensation with triethyl orthoformate and activated methylene compounds to afford substituted pyrazolo[1,5‑a]pyrimidines in isolated yields of 70–89% [2]. When the free base is employed under analogous conditions, an additional acid‑activation step is required, and yields typically fall to the 50–65% range due to incomplete protonation and competing side reactions [2].

heterocycle synthesis pyrazolopyrimidine reaction yield

1H-Pyrazole-3,5-diamine Dihydrochloride: Evidence‑Backed Research & Industrial Application Scenarios


Medicinal Chemistry: CDK and RC Kinase Inhibitor Lead Optimisation

The 3,5‑diamino substitution pattern of the dihydrochloride salt is the direct precursor to the pyrazolo[1,5‑a]pyrimidine scaffold found in potent CDK9 inhibitors (IC₅₀ = 0.28 μM) and COPD kinase (RC kinase) modulators [1]. The salt form’s high purity (NLT 98%) and aqueous solubility (>20 mg mL⁻¹) enable direct use in biochemical assays and parallel medicinal chemistry without additional purification steps .

Synthetic Chemistry: One‑Pot Pyrazolo[1,5‑a]pyrimidine Library Synthesis

The dihydrochloride salt participates directly in one‑pot multicomponent reactions with triethyl orthoformate and activated methylene compounds to generate diverse pyrazolo[1,5‑a]pyrimidine libraries in 70–89% isolated yield, outperforming the free base which requires an additional acid‑activation step and delivers lower yields (50–65%) [2]. This makes the salt the preferred input for parallel synthesis and scale‑up campaigns.

Industrial Dye & Cosmetic Intermediate Manufacturing

1H‑Pyrazole‑3,5‑diamine derivatives have been patented as oxidative hair dye intermediates, where the water‑soluble salt form facilitates homogeneous mixing in aqueous dye formulations and improves colour yield reproducibility [3]. The non‑hazardous transport classification and ambient storage stability of the dihydrochloride further simplify bulk procurement for cosmetic ingredient manufacturers .

Biological Screening: Aqueous‑Compatible Fragment‑Based Drug Discovery

With its rapid aqueous dissolution, high purity, and reduced GHS hazard profile, the dihydrochloride salt is ideally suited for fragment‑based screening by NMR or SPR, where accurate concentration determination and minimal organic co‑solvent are critical. The free base, which often requires DMSO or methanol for complete dissolution, introduces solvent artefacts that can confound binding data .

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